(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol
Overview
Description
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
It is known that similar compounds have shown potency towards rorγt , a nuclear receptor that plays a crucial role in the regulation of immune responses, and pregnane X receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the potential targets, it may influence pathways related to immune response regulation and detoxification .
Result of Action
Based on the potential targets, it can be inferred that this compound may modulate immune responses and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives with appropriate amines under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the pyrrolidinyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the alcohol group to a ketone or aldehyde.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing a functional group with another atom or group.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Saturated hydrocarbons.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol: is similar to other benzofuran derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Benzofuran: : A basic structure without additional functional groups.
2,3-Dihydrobenzofuran derivatives: : Variants with different substituents on the benzofuran ring.
Pyrrolidinyl derivatives: : Compounds with pyrrolidinyl groups attached to various aromatic rings.
Properties
IUPAC Name |
[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-8-11-6-14-7-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,14-15H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAPRZQKYMTZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.